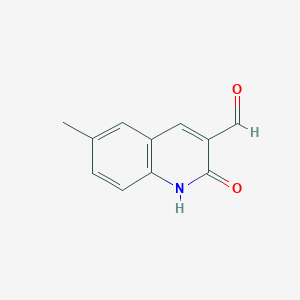

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Vue d'ensemble

Description

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is an important molecule in organic chemistry due to its unique structure and properties. It is a heterocyclic aldehyde that is found in many natural products, and has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This molecule has been used as a starting material for the synthesis of several drugs and as a reagent in many reactions.

Applications De Recherche Scientifique

Synthesis of Cu (II) Complexes

This compound has been used in the synthesis of novel Cu (II) complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . These complexes have been prepared and characterized, and their biological activity has been investigated .

Cytotoxicity Against Human Tumor Cells

The Cu (II) complexes synthesized using this compound have shown high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . This is related to the high cellular uptake of these complexes .

Selectivity Towards Cancerous Cell Lines

The Cu (II) complexes have also shown a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines . They were able to circumvent cisplatin resistance .

Inhibition of Acetylcholinesterase Enzyme

New 2-oxo-1,2-dihydroquinoline-3-carboxamides synthesized from this compound have been evaluated as potent inhibitors against the acetylcholinesterase enzyme . This enzyme plays a crucial role in Alzheimer’s disease, and inhibiting it can help in the treatment of this disease .

Treatment of Alzheimer’s Disease

The synthesized carboxamides have shown strong potency in inhibiting the acetylcholinesterase enzyme . Some of these compounds had activities higher than or close to donepezil, a drug currently used against Alzheimer’s disease .

Protein Kinase Inhibition

This compound has been studied for its potential applications in inhibiting protein kinases. Protein kinases play a key role in cellular processes, and their inhibition can be useful in treating various diseases.

Growth Inhibition of Certain Cancer Cell Lines

It has been found to be effective in inhibiting the growth of certain cancer cell lines. This makes it a potential candidate for cancer treatment.

Alkylation and Interaction with N-Nucleophiles

Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have been studied . This can help in understanding its reactivity and potential applications in organic synthesis .

Mécanisme D'action

Target of Action

It has been found that similar compounds interact with dna .

Mode of Action

It has been suggested that similar compounds interact with dna mainly through intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to changes in the cell.

Biochemical Pathways

The disruption of dna through intercalation can affect numerous biochemical pathways, particularly those involved in dna replication and transcription .

Pharmacokinetics

The compound’s molecular weight (1872 g/mol) and solid physical form suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit high cytotoxicity against human tumor cells and 3d spheroids derived from solid tumors, related to the high cellular uptake . These compounds also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. For instance, the compound may be irritating to the eyes, skin, and respiratory tract, suggesting that it should be handled with care . Additionally, it may also have an adverse impact on the environment, and attention should be paid to proper handling and disposal of waste liquid, waste gas, etc .

Propriétés

IUPAC Name |

6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNTVPBXVATJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358628 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101382-53-0 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

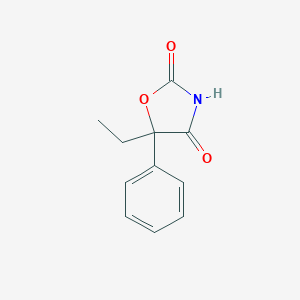

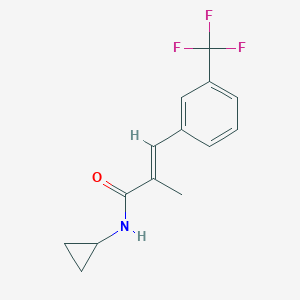

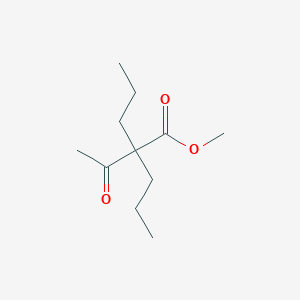

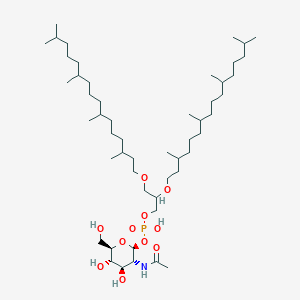

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

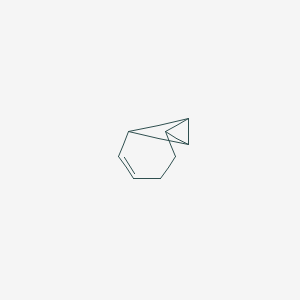

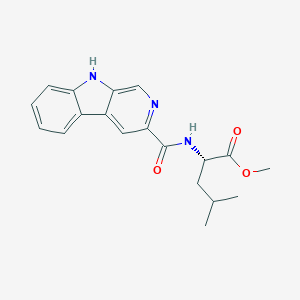

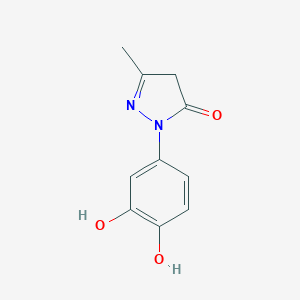

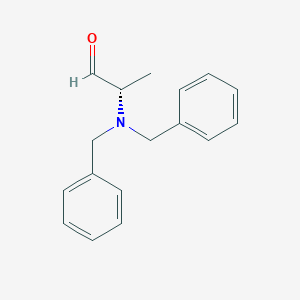

Feasible Synthetic Routes

Q & A

Q1: How do the Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones interact with tumor cells, and what are the downstream effects?

A1: While the exact mechanism of action is still under investigation, the research suggests that the cytotoxic activity of these complexes, particularly complexes 2 and 3, is related to their high cellular uptake []. Transmission electron microscopy (TEM) imaging provided preliminary insights into the biological activity of these copper complexes within the cells []. Further research is needed to elucidate the specific cellular targets and downstream effects of these complexes.

Q2: What is the impact of different N-4 substituents on the thiosemicarbazone moiety on the biological activity of the Cu(II) complexes?

A2: The study synthesized and characterized three different Cu(II) complexes with varying N-4 substituents on the thiosemicarbazone ligand: -NH2 (1), -NHMe (2), and -NHEt (3) []. Complexes 2 and 3, bearing the -NHMe and -NHEt substituents, respectively, exhibited significantly higher cytotoxicity against human tumor cells and 3D spheroids compared to complex 1 with the -NH2 substituent []. This suggests that the nature of the N-4 substituent plays a crucial role in the anticancer activity of these complexes, possibly by influencing their cellular uptake, target affinity, or intracellular stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.